

# Ticlatone clinical trial data review

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## Compound Focus: Ticlatone

CAS No.: 70-10-0

Cat. No.: S545346

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## Ticlatone Overview and Identifiers

The table below summarizes the key chemical and identifying information for **Ticlatone**.

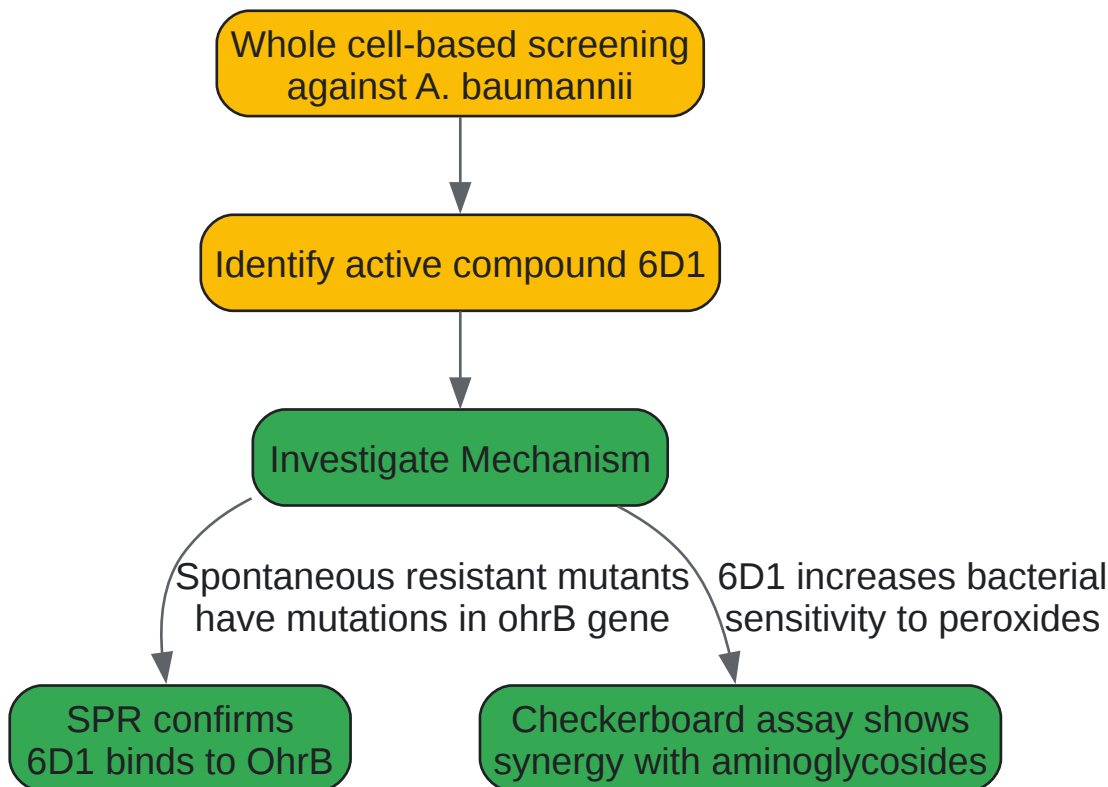
Property	Description
Generic Name	Ticlatone [1]
Trade Name	Landromil [2] [3]
CAS Number	70-10-0 [1] [4]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNOS [1] [4]
Average Mass	185.63 g/mol [1] [3]
Chemical Name	6-chloro-1,2-benzothiazol-3(2H)-one [1] [2]
Modality	Small Molecule [1]
Status	Experimental [1]

## Known Uses and Activity

**Ticlatone** is primarily recognized as an **antifungal** agent [2] [3] [4]. Its ATC code is **D01AE08**, classifying it as a topical antifungal [1]. Recent scientific literature mentions a structurally similar compound, which may provide insights into the potential of this chemical class.

## Insights from a Structurally Related Compound

A 2021 study published in *The Journal of Antibiotics* investigated a small molecule named **6D1 (6-fluorobenzo[d]isothiazol-3(2H)-one)**, noted for its structural similarity to **Ticlatone** [5] [6]. The research explored its potential not as a direct antifungal, but as an antibacterial agent and an enhancer for existing antibiotics. The experimental workflow and key findings are summarized in the diagram below.



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The methodology and key quantitative findings from this study on 6D1 are detailed in the table below.

Aspect	Experimental Protocol & Findings
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| **Primary Screening** | **Protocol:** Whole cell-based screening of 100,000 compounds against *Acinetobacter baumannii* ATCC19606 in 96-well plates. Bacterial growth inhibition assessed after overnight incubation at 37°C [5]. **Finding:** 6D1 identified as a hit with a **Minimum Inhibitory Concentration (MIC) of 1 mg/L** against *A. baumannii* [5] [6]. | | **Mechanism of Action Investigation** | **Protocol:** Spontaneously resistant mutants were selected and subjected to Whole-Genome Sequencing (WGS). Protein (OhrB) was expressed, purified, and binding was confirmed via **Surface Plasmon Resonance (SPR)** [5]. **Finding:** Mutations found in the plasmid-derived *ohrB* gene, which encodes a hydroperoxide reductase. 6D1 binding to OhrB disrupts peroxide resistance, increasing bacterial oxidative stress [5] [6]. | | **Synergy/Aminoglycoside Enhancement** | **Protocol: Checkerboard Titration Assay** was used to determine the Fractional Inhibitory Concentration Index (FICI) for combinations of 6D1 with kanamycin and gentamicin [5]. **Finding:** 6D1 reduced the MIC of kanamycin and gentamicin, showing synergy ( $FICI \leq 0.5$ ) against strains like NDM-1-producing carbapenem-resistant *Klebsiella pneumoniae*, but not in strains with specific aminoglycoside resistance genes [5] [6]. |

## Interpretation and Research Implications

For researchers and drug development professionals, the case of **Ticlatone** and its analog 6D1 highlights several key points:

- **Data Availability:** The absence of public clinical trial data for **Ticlatone** indicates it likely did not progress far in clinical development. Research efforts may benefit from focusing on new derivatives.
- **Strategy for Analog Research:** The findings on 6D1 demonstrate how screening a known pharmacophore (the benzisothiazol-3(2H)-one structure) for new indications can uncover novel mechanisms of action, such as inhibition of bacterial oxidative stress defense and synergy with aminoglycosides [5] [6].
- **Mechanistic Insight:** The proposed mechanism, where 6D1 binds OhrB and increases oxidative stress, aligns with the known effect of some bactericidal antibiotics [6]. This provides a rational basis for designing future experiments.

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## References

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